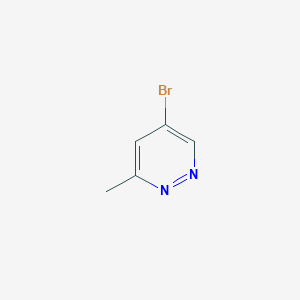![molecular formula C₂₅H₂₇ClN₆O₃ xHBr B1155565 N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide](/img/structure/B1155565.png)
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide is a third-generation epidermal growth factor receptor inhibitor. It is specifically designed to target and inhibit the epidermal growth factor receptor kinase with the T790M and L858R mutations. These mutations are commonly associated with resistance to first and second-generation epidermal growth factor receptor inhibitors in non-small cell lung cancer. This compound has shown significant efficacy in overcoming this resistance, making it a valuable compound in cancer research and treatment .
Preparation Methods
The synthesis of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide involves several steps. The key intermediate is a pyrimidine compound that is functionalized with various substituents. The synthetic route typically starts with the preparation of 2-methoxy-4-(4-methylpiperazin-1-yl)aniline, which is then coupled with a pyrimidine derivative.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Various substituents on the pyrimidine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrimidine derivatives.
Biology: this compound is used in cell biology to study the effects of epidermal growth factor receptor inhibition on cell signaling pathways.
Medicine: The compound is extensively researched for its potential in treating non-small cell lung cancer with epidermal growth factor receptor mutations. It has shown promise in overcoming resistance to other epidermal growth factor receptor inhibitors.
Industry: This compound is used in the development of new cancer therapies and in the production of related pharmaceutical compounds
Mechanism of Action
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide exerts its effects by irreversibly binding to the epidermal growth factor receptor kinase domain. This binding inhibits the phosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the T790M and L858R mutations, which are known to confer resistance to first and second-generation epidermal growth factor receptor inhibitors. By inhibiting these mutant receptors, this compound effectively suppresses tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;hydrobromide is unique among epidermal growth factor receptor inhibitors due to its specificity for the T790M and L858R mutations. Similar compounds include:
CO-1686: Another third-generation epidermal growth factor receptor inhibitor that targets the T790M mutation.
Afatinib: A second-generation epidermal growth factor receptor inhibitor that targets a broader range of epidermal growth factor receptor mutations but is less effective against T790M.
This compound stands out due to its high specificity and efficacy in overcoming resistance associated with the T790M and L858R mutations .
Properties
Molecular Formula |
C₂₅H₂₇ClN₆O₃ xHBr |
|---|---|
Molecular Weight |
494.97 |
Synonyms |
N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]-2-propenamide Hydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




